BI-811283 -

BI-811283

Catalog Number: EVT-287713
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Source and Classification

BI-811283 was developed by Boehringer Ingelheim and has been evaluated in clinical trials for its safety and efficacy in cancer treatment. It belongs to the class of kinase inhibitors, specifically targeting the Aurora B kinase, which plays a critical role in the regulation of mitosis and cytokinesis. The compound is noted for its high selectivity, exhibiting over 2000-fold selectivity against other kinases such as FLT3 and KIT, which helps minimize off-target effects that can lead to toxicity in patients .

Synthesis Analysis

Methods and Technical Details

In laboratory settings, the compound is often formulated using high-performance liquid chromatography to ensure purity and proper concentration before biological testing. The pharmacokinetic properties are assessed using validated assays that measure drug concentration in plasma and urine over time .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-811283 can be described as follows:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: 255.31 g/mol
  • Key Structural Features: The compound contains a diaminopyrimidine core, which is crucial for its interaction with the ATP-binding site of Aurora B kinase.

Crystallographic studies have provided detailed insights into its binding mode with Aurora B kinase, revealing how structural elements facilitate effective inhibition . The Protein Data Bank (PDB ID: 5K3Y) contains data on the structural complex formed between Aurora B and BI-811283.

Chemical Reactions Analysis

Reactions and Technical Details

BI-811283 undergoes metabolic transformations primarily in the liver, where it is subject to enzymatic reactions that may alter its pharmacological properties. In vitro studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest at the G2/M phase.

The compound's mechanism of action includes:

  • Inhibition of Aurora B kinase activity: This leads to impaired chromosome segregation during mitosis.
  • Induction of apoptosis: Resulting from disrupted cellular processes associated with mitotic failure .
Mechanism of Action

Process and Data

The mechanism of action of BI-811283 is centered on its ability to inhibit Aurora B kinase, which is part of the chromosomal passenger complex crucial for proper mitotic progression. By binding to the ATP-binding site of Aurora B, BI-811283 prevents phosphorylation events necessary for chromosomal alignment and segregation during cell division.

This inhibition results in:

  • Disruption of spindle assembly checkpoint: Leading to erroneous chromosome segregation.
  • Activation of apoptotic pathways: As cells fail to complete mitosis correctly, they may undergo programmed cell death .

Preclinical studies have demonstrated that BI-811283 effectively reduces tumor growth in xenograft models, supporting its potential as a therapeutic agent against various malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-811283 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like DMSO but has limited aqueous solubility.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is typically derived from experimental assays but remains proprietary.

These properties are critical for formulation development, ensuring that the compound can be effectively delivered in clinical settings .

Applications

Scientific Uses

The primary application of BI-811283 lies within oncology as a targeted therapy for cancers characterized by overactive Aurora B kinase activity. Its selective inhibition profile makes it a promising candidate for combination therapies aimed at enhancing efficacy while reducing adverse effects associated with broader-spectrum kinase inhibitors.

Current research continues to explore its potential in treating various cancers, including those driven by mutations in key oncogenes such as BRAF and KRAS. Ongoing clinical trials are assessing its effectiveness both as a monotherapy and in combination with other treatments .

Introduction to Aurora B Kinase Inhibition in Cancer Therapeutics

Aurora B Kinase in Oncogenesis: Chromosomal Instability and Mitotic Dysregulation

Aurora B kinase (AURKB), a serine/threonine kinase and enzymatic core of the Chromosomal Passenger Complex (CPC), is a master regulator of mitosis. It ensures accurate chromosome segregation, spindle assembly checkpoint activation, histone H3 phosphorylation (Ser10), and cytokinesis [1] [2] [3]. Overexpression of AURKB is a oncogenic hallmark observed in >90% of solid and hematologic malignancies, including non-small cell lung cancer (NSCLC), colorectal carcinoma, glioblastoma, and prostate cancer [3] [6] [8]. This dysregulation drives carcinogenesis through three primary mechanisms:

  • Chromosomal Instability (CIN): AURKB overexpression induces aberrant kinetochore-microtubule attachments and premature sister chromatid separation. This results in aneuploidy/polyploidy, a genomic instability feature present in >90% of human cancers [1] [6]. In vivo studies demonstrate that AURKB-overexpressing cells form aggressive tumors in nude mice with extensive chromosomal abnormalities [3] [8].
  • Epigenetic Modulation: By phosphorylating histone H3 at Ser10, AURKB facilitates chromatin condensation. Inhibitor studies confirm that blocking this function induces catastrophic mitotic errors and polyploidization [1] [6].
  • Therapy Resistance: AURKB overexpression correlates with paclitaxel resistance in NSCLC and poor survival in metastatic colorectal cancer. It destabilizes tumor suppressors (e.g., p53) and activates oncogenic pathways (e.g., MYC) [3] [8].

Table 1: Clinical Correlates of Aurora B Overexpression in Human Tumors

Tumor TypeOverexpression FrequencyClinical ImpactKey References
Non-small cell lung cancer (NSCLC)60-80%Reduced overall survival; paclitaxel resistance [1] [3]
Colorectal cancer70-85%Shorter progression-free survival in metastatic disease [3] [8]
Glioblastoma>90%Association with tumor invasiveness and poor prognosis [3] [6]
Retinoblastoma65%Correlation with optic nerve invasion (histological risk factor) [3]

Rationale for BI-811283 Development: Target Validation and Preclinical Rationale

BI 811283 emerged from rigorous target validation demonstrating AURKB’s non-redundant role in mitosis. Unlike AURKA (essential for embryonic development), AURKB knockout is compensated by AURKC in early development, making it a viable therapeutic target [2] [6]. BI 811283, developed by Boehringer Ingelheim, is an ATP-competitive, reversible inhibitor with 9 nM IC50 against AURKB. It exhibits >100-fold selectivity over AURKA and minimal off-target activity [1] [4].

Molecular Mechanism & Pharmacodynamic Profile

  • Target Engagement: BI 811283 binds the ATP-pocket of AURKB, inhibiting auto-phosphorylation and histone H3 phosphorylation (pHH3). Within 1 hour of treatment, pHH3 reduction is observed, confirming target inhibition [1] [4].
  • Cellular Consequences: Inhibition induces polyploidy (>4n DNA content) in 80% of tumor cells within 48 hours. Cells undergo mitotic catastrophe followed by senescence or apoptosis [1] [4].
  • Selectivity Rationale: Unlike pan-Aurora inhibitors (e.g., VX-680), BI 811283’s high specificity minimizes off-target effects on kinases like FLT3 or KIT, which cause hematologic toxicity [2] [6].

Preclinical Antitumor Efficacy

BI 811283 demonstrated broad activity across in vitro and in vivo models:

  • Cell Line Activity: Potent antiproliferative effects (EC50 <14 nM) in 24 tumor cell lines of lung, colon, and pancreatic origin [1] [4].
  • Xenograft Regression: Dose-dependent tumor growth inhibition and regression in xenograft models:
  • HCT116 colon carcinoma: 90% growth inhibition at 25 mg/kg
  • NCI-H460 NSCLC: 65% regression at 30 mg/kg [1] [4]
  • Pharmacodynamic Biomarkers: pHH3 reduction in skin/serum biopsies and polyploidy in circulating tumor cells served as biomarkers of AURKB inhibition [1] [8].

Table 2: Preclinical Profile of BI 811283

ParameterFindingModel SystemSignificance
AURKB IC509 nMBiochemical assayHigh target potency
Antiproliferative EC50<14 nM across 24 cell linesIn vitro tumor cell linesBroad-spectrum activity
Tumor Growth Inhibition90% (HCT116); 65% regression (NCI-H460)Murine xenograftsDose-dependent efficacy
Key Biomarker Response>70% pHH3 reduction within 24hSkin biopsies/tumor tissueProof of mechanism

Clinical Translation Rationale

Phase I trials (NCT00701324) confirmed BI 811283’s mechanism-driven efficacy:

  • Disease stabilization in 29–33% of patients with advanced solid tumors [1] [4].
  • Polyploidy observed in circulating tumor cells, mirroring preclinical findings [1].
  • No objective responses, highlighting need for combination therapies [1] [8].

Properties

Product Name

BI-811283

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

BI811283; BI-811283; BI 811283.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.